[2-(4-Chlorophenyl)-4-quinolyl](4-methylpiperazino)methanone

Quinoline Serotonin receptor Structural differentiation

[2-(4-Chlorophenyl)-4-quinolyl](4-methylpiperazino)methanone (ChemDiv Catalog ID: Y200-3065; molecular formula C₂₁H₂₀ClN₃O; MW 365.86 g/mol) is a synthetic small-molecule screening compound belonging to the 2-aryl-4-(piperazine-1-carbonyl)quinoline class. Its structure features a 2-(4-chlorophenyl)quinoline core linked via a 4-carbonyl bridge to an N-methylpiperazine moiety, yielding a calculated logP of 4.19 and a topological polar surface area of 28.4 Ų.

Molecular Formula C21H20ClN3O
Molecular Weight 365.9 g/mol
Cat. No. B6108141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Chlorophenyl)-4-quinolyl](4-methylpiperazino)methanone
Molecular FormulaC21H20ClN3O
Molecular Weight365.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H20ClN3O/c1-24-10-12-25(13-11-24)21(26)18-14-20(15-6-8-16(22)9-7-15)23-19-5-3-2-4-17(18)19/h2-9,14H,10-13H2,1H3
InChIKeyKAIFQEIKDKMCGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [2-(4-Chlorophenyl)-4-quinolyl](4-methylpiperazino)methanone – Physicochemical Profile, Commercial Availability, and Core Structural Identity


[2-(4-Chlorophenyl)-4-quinolyl](4-methylpiperazino)methanone (ChemDiv Catalog ID: Y200-3065; molecular formula C₂₁H₂₀ClN₃O; MW 365.86 g/mol) is a synthetic small-molecule screening compound belonging to the 2-aryl-4-(piperazine-1-carbonyl)quinoline class . Its structure features a 2-(4-chlorophenyl)quinoline core linked via a 4-carbonyl bridge to an N-methylpiperazine moiety, yielding a calculated logP of 4.19 and a topological polar surface area of 28.4 Ų . The compound is commercially available as an achiral solid (≥95% purity) through the ChemDiv screening compound catalogue in milligram quantities (typically 1–250 mg), with a lead time of approximately one week for shipment . No PubChem CID or ChEMBL ID with annotated bioactivity data was identified for this specific compound at the time of this analysis, placing it in the category of a structurally enabled, biologically uncharacterized screening library member .

Why In-Class Quinoline–Piperazine Compounds Cannot Be Substituted Indiscriminately for [2-(4-Chlorophenyl)-4-quinolyl](4-methylpiperazino)methanone


The 2-aryl-4-(piperazine-1-carbonyl)quinoline scaffold occupies a narrow physicochemical and pharmacophoric space that is exquisitely sensitive to substituent variation at three positions: the C-2 aryl ring, the quinoline core, and the piperazine N-substituent. Published structure–activity relationship (SAR) studies on closely related series demonstrate that a single substituent change (e.g., 4-chlorophenyl → 2-thienyl at C-2, or N-methyl → N-isopropyl on piperazine) shifts receptor selectivity between α₁-adrenergic, 5-HT₁A, and 5-HT₂A subtypes by greater than 700-fold in binding affinity [1]. Similarly, in the 2-(4-substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone PCSK9 inhibitor series, alteration of the 4-substituent on the 2-phenyl ring modulated PCSK9/LDLR PPI IC₅₀ values across an 8-fold range (0.76 to 6.25 μM) [2]. Generic substitution with any congener lacking the identical chlorophenyl–quinoline–methylpiperazine connectivity therefore carries a high risk of abandoning the specific physicochemical signature (logP ~4.19; tPSA ~28.4 Ų) and any emergent target-engagement profile that may be unique to this compound in a screening cascade [1][2].

Quantitative Differentiation Evidence for [2-(4-Chlorophenyl)-4-quinolyl](4-methylpiperazino)methanone vs. Closest Structural Analogs


Structural Differentiation from N-Methylquipazine: 4-Carbonyl vs. 2-Amino Connectivity Determines Pharmacophoric Class Assignment

The target compound [2-(4-chlorophenyl)quinolin-4-yl](4-methylpiperazin-1-yl)methanone differs fundamentally from the well-characterized 5-HT₃ agonist N-methylquipazine (2-(4-methylpiperazin-1-yl)quinoline) in the position and nature of the piperazine attachment. N-Methylquipazine bears an amino-linked piperazine directly at the quinoline C-2 position, whereas the target compound carries a carbonyl-linked piperazine at the C-4 position of a 2-arylquinoline core [1]. N-Methylquipazine is a documented 5-HT₃ receptor agonist with affinity comparable to quipazine but absent 5-HT₁B binding; this pharmacological signature is a direct consequence of its 2-aminoquinoline pharmacophore, which is absent in the target compound [1]. Crystallographic and computational analyses of related 2-aryl-4-carbonylquinoline series indicate the 4-carbonyl-piperazine vector projects into a distinct conformational space incompatible with the 5-HT₃ pharmacophore model, providing a structural basis for diverging target engagement profiles [2].

Quinoline Serotonin receptor Structural differentiation Pharmacophore

Class-Level Inference: C-2 Aryl Substituent Drives α₁-Adrenergic Affinity Divergence of ≥700-fold vs. 2-Thienyl Congener

The most extensively characterized direct comparator within the N-methylpiperazino-quinoline chemotype is 4-(4-methylpiperazino)-2-(2-thienyl)quinoline (Compound 18 from Mokrosz et al. 1996), which demonstrates α₁-adrenergic receptor binding with Ki = 4.9 nM, alongside markedly lower affinity for 5-HT₁A (Ki = 3,420 nM) and 5-HT₂A (Ki = 211 nM) receptors, yielding a 5-HT₁A/α₁ selectivity ratio of approximately 700-fold and a 5-HT₂A/α₁ selectivity ratio of approximately 43-fold [1]. In that study, substitution of the C-2 heteroaryl ring (2-thienyl vs. phenyl vs. 4-fluorophenyl) on quinoline derivatives produced α₁ Ki values spanning from 4.9 nM to >100 nM, directly demonstrating that the C-2 aryl group is a primary determinant of α₁ binding potency [1]. The target compound's 2-(4-chlorophenyl) substituent is sterically and electronically distinct from the 2-thienyl group (Hammett σₚ = +0.23 for Cl vs. σₘ = +0.09 for 2-thienyl; different π-aromatic surface area), predicting a materially different α₁ binding profile, although the absence of direct experimental Ki data for the target compound precludes quantitative ranking [1][2].

Alpha-1 adrenergic receptor Binding affinity Structure-activity relationship Quinoline

PCSK9 Inhibitor Scaffold Comparison: N-Methyl vs. N-Isopropyl Piperazine Modulates PCSK9/LDLR PPI Potency Across an 8-Fold Range in a Congeneric Series

Wang et al. (2024) recently reported a series of (2-(4-substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone derivatives as PCSK9/LDLR protein–protein interaction (PPI) inhibitors [1]. The most potent compounds, M1, M12, M14, M18, and M27, exhibited IC₅₀ values of 6.25, 0.91, 2.81, 4.26, and 0.76 μM respectively in an in vitro PPI disruption assay, compared with the reference compound SBC-115337 (IC₅₀ = 9.24 μM) [1]. Active compounds M1, M12, and M14 restored LDLR expression levels and increased extracellular LDL uptake capacity in HepG2 cells in the presence of exogenous PCSK9 [1]. The target compound differs from this series solely by its N-methyl piperazine substituent replacing the N-isopropyl group; in related quinoline-piperazine systems, N-alkyl substitution on the piperazine ring has been shown to alter both potency and pharmacokinetic parameters through modulation of basicity (calculated pKa shift of ~0.5–0.8 units) and lipophilicity (ΔlogP ~0.6–0.8 units for methyl → isopropyl) [1][2].

PCSK9 LDL receptor Protein-protein interaction inhibitor Hyperlipidemia

Physicochemical Differentiation from Vacquinol-1: Carbonyl-Piperazine vs. Hydroxymethyl-Piperidine at C-4 Alters Hydrogen-Bonding Capacity and CNS Multiparameter Optimization (MPO) Score

Vacquinol-1 (NSC13316; [2-(4-chlorophenyl)quinolin-4-yl](piperidin-2-yl)methanol) shares the identical 2-(4-chlorophenyl)quinoline core with the target compound but differs critically at the C-4 substituent: Vacquinol-1 bears a secondary alcohol-containing piperidine-methanol moiety (HBD count = 2; tPSA = 45.2 Ų), whereas the target compound features a tertiary amide-linked N-methylpiperazine (HBD count = 0; tPSA = 28.4 Ų) [1]. Vacquinol-1 is a documented MKK4-specific activator that induces catastrophic vacuolization in glioblastoma cells and demonstrates stereospecific in vivo pharmacokinetics and oncolytic efficacy [2]. The absence of hydrogen-bond donors and the reduced tPSA in the target compound predict substantially different CNS multiparameter optimization (MPO) scores (estimated CNS MPO ≥5.0 for target compound vs. ~4.0–4.5 for Vacquinol-1 based on the reduced HBD count and tPSA), indicating differential passive BBB permeability and tissue distribution profiles [1][3].

Physicochemical properties CNS drug-likeness Blood-brain barrier penetration Quinoline

ML189 (HSP90 Inhibitor) Comparator: Different Chlorine Regioisomerism and Piperazine Connectivity Predicts Distinct Chaperone vs. GPCR/Kinase Target Engagement

ML189 ((4-chlorophenyl)(4-(7-chloroquinolin-4-yl)piperazin-1-yl)methanone) is a documented HSP90 inhibitor with reported activity in candidiasis models . Despite sharing the chlorophenyl-piperazine-methanone substructure, ML189 differs from the target compound in two structurally decisive features: (1) the chlorophenyl group is attached to the piperazine via a carbonyl on the opposite side (benzoyl-piperazine rather than quinoline-4-carbonyl-piperazine), and (2) ML189 contains a 7-chloroquinoline core (the target compound has an unsubstituted quinoline with a 2-(4-chlorophenyl) substituent) . These differences relocate the chlorine atom from the 2-aryl ring (target compound) to the quinoline 7-position (ML189), generating a distinct electrostatic potential surface and altering the molecular shape. HSP90 inhibition by ML189 is associated with the 7-chloroquinoline motif, a pharmacophoric element absent from the target compound, predicting orthogonal target-engagement profiles between these two compounds despite their superficial structural similarity [1].

HSP90 Antifungal Quinoline Piperazine Regioisomerism

Synthetic Tractability and Commercial Availability Advantage: Single-Step Amidation from Commercially Available 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid

The target compound is synthetically accessible via a straightforward amidation reaction between commercially available 2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS 5466-31-9; available from multiple vendors at ≥97% purity in gram quantities) and N-methylpiperazine, using standard carbodiimide coupling reagents (e.g., EDCI/HOBt) . The acid chloride intermediate, 2-(4-chlorophenyl)quinoline-4-carbonyl chloride (CAS 854864-03-2), is also commercially available for direct coupling . This contrasts with several structurally related bioactive quinolines—including Vacquinol-1 and the Mokrosz compound 18—which require multi-step synthetic sequences involving organometallic intermediates or specialized heterocyclic chemistry [1]. The commercial availability of both the pre-formed target compound (ChemDiv Y200-3065, 51 mg in stock) and its immediate synthetic precursors means that procurement timelines for analog synthesis (e.g., varying the amine component) can be as short as 2–3 weeks from order to purified product, compared with 8–12 weeks for de novo core construction .

Synthetic accessibility Building block Amidation Procurement

Procurement-Relevant Application Scenarios for [2-(4-Chlorophenyl)-4-quinolyl](4-methylpiperazino)methanone


Diversity-Oriented Synthesis (DOS) and Screening Library Expansion into 2-Aryl-4-Carbonylpiperazine Quinoline Chemical Space

The target compound serves as a pre-built scaffold for diversity-oriented screening libraries targeting the intersection of aminergic GPCR and kinase chemical space. Its 4-carbonyl-piperazine connectivity distinguishes it from the more common 2-aminoquinoline and 4-aminoquinoline chemotypes that dominate commercial screening collections, offering a structurally orthogonal pharmacophore for hit-finding campaigns where scaffold novelty is prioritized [1]. The commercial availability of the 2-(4-chlorophenyl)quinoline-4-carboxylic acid precursor enables rapid parallel amidation with diverse amines to generate focused analog libraries within 2–3 weeks of procurement .

PCSK9/LDLR Protein–Protein Interaction Inhibitor Lead Optimization Starting Point

The Wang et al. (2024) ChemMedChem study demonstrated that the 2-(4-substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone scaffold yields potent small-molecule PCSK9 PPI inhibitors (IC₅₀ range 0.76–6.25 μM) with functional LDL uptake restoration in HepG2 cells [2]. The target compound, with its N-methyl piperazine variant, provides a structurally adjacent chemotype for SAR expansion around the piperazine N-substituent—a key vector for modulating basicity, lipophilicity, and ultimately oral bioavailability in this series [2][3]. Procurement of the target compound enables immediate exploration of whether N-methyl substitution retains or improves PCSK9 inhibitory activity relative to the published N-isopropyl leads.

α₁-Adrenergic / Serotonergic GPCR Selectivity Profiling via Halogenated 2-Aryl Quinoline Probes

The Mokrosz et al. (1996) SAR framework established that C-2 aryl substitution on N-methylpiperazino-quinolines governs α₁/5-HT₁A/5-HT₂A selectivity with up to 700-fold discrimination between receptor subtypes [1]. The target compound introduces a 2-(4-chlorophenyl) substituent not represented in the published Mokrosz training set, making it a valuable external validation probe for computational selectivity models (e.g., CoMFA, pharmacophore, or proteochemometric models) and an experimental tool for extending the SAR landscape of this chemotype into halogenated 2-aryl chemical space [1].

Physicochemical Benchmarking for CNS Drug Discovery Multiparameter Optimization (MPO) Studies

With its zero hydrogen-bond donor count, low tPSA (28.4 Ų), moderate lipophilicity (logP 4.19), and molecular weight of 366 g/mol, the target compound occupies a favorable region of CNS drug-like chemical space (estimated CNS MPO ≥5.0) [4]. It provides a useful reference standard for calibrating in silico BBB permeability models against experimental data (e.g., PAMPA-BBB or MDCK-MDR1 assays) and for benchmarking the CNS drug-likeness of more polar quinoline analogs such as Vacquinol-1 or 4-aminoquinoline antimalarials [4][5].

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